molecular formula C17H23N7O B2481546 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone CAS No. 1705061-73-9

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone

Cat. No.: B2481546
CAS No.: 1705061-73-9
M. Wt: 341.419
InChI Key: AVWIYLBRRCKQGS-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Compounds structurally related to "1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone," especially those in the oxazolidinone class, have demonstrated significant antibacterial properties. These compounds, including piperazinyl oxazolidinones with substituted six-membered heteroaromatic rings, have shown effectiveness against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus and selected anaerobic organisms. This positions them as potential candidates for treating bacterial infections resistant to conventional antibiotics (Tucker et al., 1998).

Antagonist Activity

Derivatives of 1,2,4-triazol, which share structural similarities with the compound , have been found to possess potent 5-HT2 antagonist activity. These compounds, including those with a piperidine or piperazinyl group, have been studied for their potential in treating conditions related to serotonin receptors. One derivative, in particular, demonstrated significant antagonist activity without showing alpha 1 antagonist activity in vivo, indicating its potential for specific therapeutic applications (Watanabe et al., 1992).

Polymer Synthesis

Research into polyamides containing uracil and adenine has revealed the synthesis of compounds with piperazine, a structural component similar to the compound . These polyamides, derived from reactions involving piperazine, demonstrate properties such as solubility in water and potential uses in materials science (Hattori & Kinoshita, 1979).

Antihypertensive Agents

1,2,4-Triazolo[1,5-alpha]pyrimidines, with structural components similar to the compound , have shown promise as potential antihypertensive agents. This research highlighted the synthesis of derivatives containing morpholine, piperidine, or piperazine moieties, with some compounds exhibiting notable antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).

Anticancer Properties

Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, structurally related to the compound , have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some of these derivatives exhibited significant activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Antiplatelet Agents

Research into coumarin, chromone, and 4(3H)-pyrimidinone derivatives, including those with a piperazinyl group, has explored their potential as antiplatelet agents. These studies have led to the development of compounds with notable inhibitory properties towards human platelet aggregation, indicating their potential use in treating cardiovascular diseases (Roma et al., 2003).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

Properties

IUPAC Name

2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c25-17(9-14-3-1-2-4-14)23-7-5-22(6-8-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h10-14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWIYLBRRCKQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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